2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide

Medicinal Chemistry Scaffold Optimization Chemical Biology

2,3,4,9-Tetrahydro-1H-carbazole-8-carboxamide (molecular formula C13H14N2O, molecular weight 214.26 g/mol) is the unsubstituted parent tricyclic scaffold of a class of potent kinase and nuclear receptor modulators. Unlike its highly elaborated clinical analogs such as BMS-986142, this compound features a free carboxamide at the 8-position and an unfunctionalized tetrahydrocarbazole core, defining it as a versatile chemical starting point rather than a high-potency active pharmaceutical ingredient.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Cat. No. B12953947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)N
InChIInChI=1S/C13H14N2O/c14-13(16)10-6-3-5-9-8-4-1-2-7-11(8)15-12(9)10/h3,5-6,15H,1-2,4,7H2,(H2,14,16)
InChIKeyTUPYAMVYMHXIQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure 2,3,4,9-Tetrahydro-1H-carbazole-8-carboxamide: A Core Scaffold for Kinase and Nuclear Receptor Probe Development


2,3,4,9-Tetrahydro-1H-carbazole-8-carboxamide (molecular formula C13H14N2O, molecular weight 214.26 g/mol) is the unsubstituted parent tricyclic scaffold of a class of potent kinase and nuclear receptor modulators . Unlike its highly elaborated clinical analogs such as BMS-986142, this compound features a free carboxamide at the 8-position and an unfunctionalized tetrahydrocarbazole core, defining it as a versatile chemical starting point rather than a high-potency active pharmaceutical ingredient. Its primary procurement value lies in its utility as a universal synthetic intermediate for structure-activity relationship (SAR) exploration and as a negative control reference compound devoid of substituent-driven target engagement .

Why 2,3,4,9-Tetrahydro-1H-carbazole-8-carboxamide Cannot Be Replaced by a Substituted Analog for Foundational Research


In-class compounds such as BMS-986142 (C32H30F2N4O4, 572.6 g/mol) or selisistat (a 1-carboxamide SIRT1 inhibitor) are pharmacologically optimized end-products containing multiple chiral centers and substituents that dictate their specific kinase or deacetylase engagement . Direct procurement of these advanced analogs for SAR studies or as negative controls introduces profound confounding variables: their biological activity is intrinsically tied to their complex substitution patterns, making it impossible to deconvolve the contribution of the core scaffold from that of its peripheral functional groups. Substituting the unsubstituted 8-carboxamide scaffold with a highly functionalized analog would sabotage any attempt to systematically probe the minimum pharmacophore or establish baseline target engagement, as the analog's activity profile is already locked into a narrow therapeutic mechanism .

Head-to-Head Evidence: Quantifying the Differentiation of 2,3,4,9-Tetrahydro-1H-carbazole-8-carboxamide from Key Analogs


Molecular Weight and Complexity: A Minimalist Scaffold vs. Clinical Candidates

As the unsubstituted parent, 2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide presents the minimal molecular weight and structural complexity within its class. This contrasts sharply with the heavily elaborated clinical candidate BMS-986142, which bears a quinazolinyl-phenyl substituent and a hydroxypropan-2-yl group . The low molecular weight of the parent compound provides a substantial vector for synthetic elaboration, whereas the high molecular weight of BMS-986142 reflects its optimized, terminal pharmacological profile.

Medicinal Chemistry Scaffold Optimization Chemical Biology

Regiochemical Identity: 8-Carboxamide vs. 1-Carboxamide Target Engagement

The position of the carboxamide group dictates biological target class. The 1-carboxamide isomer, as exemplified by selisistat, is a known inhibitor of SIRT1 (IC50 in the low micromolar range) . In contrast, the 8-carboxamide scaffold is the core template for potent, selective inhibitors of Bruton's Tyrosine Kinase (BTK) . The parent compound itself, 2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide, is explicitly listed as an unsubstituted reference compound in BTK inhibitor patents, confirming its role as the foundational scaffold for this therapeutically relevant kinase target class .

Kinase Inhibition Sirtuin Biology Chemical Probe

Structural Determinant for Atropisomerism: An Achiral Parent for Chiral Drug Programs

Advanced BTK inhibitors derived from this scaffold, such as BMS-986142, are characterized as 'conformationally constrained by two locked atropisomers' . This complex stereochemistry arises from restricted rotation around the biaryl bond introduced by specific substituents. The parent compound, 2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide, lacks these substituents and is therefore achiral, presenting no atropisomeric complexity.

Atropisomerism Chiral Synthesis BTK Inhibitor

RORγt Inverse Agonism: A Distinct Pharmacological Niche for the Unsubstituted Core

While BTK inhibition is the primary focus for highly substituted 8-carboxamide analogs, the unsubstituted and minimally substituted carbazole carboxamide core has also been identified as a novel scaffold for RORγt inverse agonists . The optimization of this series explored the impact of changing the carbazole ring to a tetrahydrocarbazole, directly linking the core structure of the target compound to a distinct, immunology-relevant pharmacological mechanism separate from kinase inhibition.

Nuclear Receptor Immunology Th17 Differentiation

Recommended Procurement and Application Scenarios for 2,3,4,9-Tetrahydro-1H-carbazole-8-carboxamide


Universal Negative Control for BTK Probe Selectivity Profiling

When profiling a panel of analogs for BTK inhibition, the unsubstituted 2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide serves as the essential negative control. Its established role as the core scaffold, but lack of key substituents, means it should show no significant BTK engagement, providing a true baseline for the assay window . This is impossible to achieve with a structurally similar but weakly active substituted analog.

Scaffold for Parallel SAR Exploration of BTK and RORγt Programs

A medicinal chemistry group can procure this single parent scaffold to support two orthogonal projects. One synthetic route can diversify the 5- and 6-positions of the tetrahydrocarbazole to build a BTK inhibitor library, while a parallel route can explore amide variations at the 8-position for RORγt inverse agonism, as suggested by literature precedent . This dual-use maximizes the return on procurement.

Achiral Starting Material for Scalable Process Chemistry Development

For process chemists tasked with developing a scalable route to a complex chiral BTK inhibitor like BMS-986142, starting with the achiral, low-molecular-weight parent 2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is strategically advantageous. This allows for the independent optimization of the core construction and subsequent introduction of atropisomer-controlling substituents in a convergent manner, simplifying route scouting and avoiding early-stage chiral chromatography .

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